Antiparasitic Potency of the Morpholine-Pyridyl Benzamide Core Relative to the Optimal N-Methylpiperazine Analog
In a direct SAR study of pyridyl benzamide chemotypes against T. cruzi, the morpholine-containing analog (structurally corresponding to the core of the target compound) demonstrated an IC50 of 2.1 µM, which was approximately one order of magnitude less potent than the N-methylpiperazine lead compound 2, which had an IC50 in the sub-micromolar range. This quantitative difference underscores the specific, non-trivial SAR penalty incurred by substituting the piperazine with morpholine in this scaffold [1].
| Evidence Dimension | In vitro antiparasitic activity (T. cruzi IC50) |
|---|---|
| Target Compound Data | 2.1 µM (for morpholine analog 5, core scaffold) |
| Comparator Or Baseline | N-methylpiperazine analog (compound 2): Sub-micromolar IC50 |
| Quantified Difference | ~10-fold less potent |
| Conditions | T. cruzi Tulahuen strain, β-galactosidase reporter assay, 72-hour incubation |
Why This Matters
This confirms the compound's morpholine substitution is an intentional design feature producing a distinct, measurable potency profile, preventing simple substitution with piperazine or other amines without altering biological outcome.
- [1] Wang X, Cal M, Kaiser M, et al. A new chemotype with promise against Trypanosoma cruzi. Bioorg Med Chem Lett. 2020;30(1):126778. View Source
